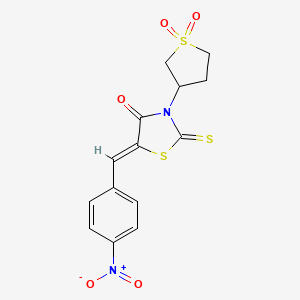
(Z)-3-(1,1-dioxidotetrahydrothiophen-3-yl)-5-(4-nitrobenzylidene)-2-thioxothiazolidin-4-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(Z)-3-(1,1-dioxidotetrahydrothiophen-3-yl)-5-(4-nitrobenzylidene)-2-thioxothiazolidin-4-one is a useful research compound. Its molecular formula is C14H12N2O5S3 and its molecular weight is 384.44. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
The compound (Z)-3-(1,1-dioxidotetrahydrothiophen-3-yl)-5-(4-nitrobenzylidene)-2-thioxothiazolidin-4-one is a member of the thiazolidinone family, which has garnered attention for its diverse biological activities. This article reviews the biological activity of this compound, focusing on its potential therapeutic applications, mechanisms of action, and relevant case studies.
General Structure and Properties
Thiazolidinones are characterized by a five-membered ring containing sulfur and nitrogen atoms. The specific structural modifications in this compound, such as the nitrobenzylidene group and the dioxidotetrahydrothiophen moiety, are believed to influence its biological activity significantly.
Antioxidant Activity
Thiazolidinones have been shown to exhibit potent antioxidant properties. Studies indicate that modifications at specific positions enhance their ability to scavenge free radicals and inhibit lipid peroxidation. For example, certain derivatives have demonstrated significant inhibition of lipid peroxidation with effective concentrations (EC) in the micromolar range .
Antimicrobial Activity
Research has demonstrated that thiazolidinone derivatives possess broad-spectrum antimicrobial activities against various bacterial strains, including Staphylococcus aureus and Escherichia coli . The compound's structure contributes to its ability to disrupt bacterial cell wall synthesis, leading to cell death. In vitro studies have reported minimum inhibitory concentrations (MICs) ranging from 3.00 to 12.28 µmol/mL against Gram-positive bacteria .
Anticancer Activity
The anticancer potential of thiazolidinones has been extensively investigated. Compounds similar to this compound have shown cytotoxic effects against various cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer). For instance, one derivative exhibited an IC50 value of 0.31 µM against the HT-29 colorectal cancer cell line . These compounds may act by inhibiting key enzymes involved in cancer cell proliferation.
The biological activities of thiazolidinones are attributed to several mechanisms:
- Enzyme Inhibition : Many derivatives inhibit enzymes such as aldose reductase and tyrosinase, which are crucial in metabolic pathways related to oxidative stress and melanin production .
- Protein Interaction : The interaction with cellular proteins can lead to apoptosis in cancer cells. For example, some compounds have been shown to induce degradation of tyrosinase proteins without affecting their mRNA levels .
- Molecular Docking Studies : Computational studies suggest that specific structural features enhance binding affinity to target proteins involved in disease processes .
Case Studies
Several studies highlight the efficacy of thiazolidinone derivatives:
- Anticancer Study : A recent study evaluated a series of thiazolidinone derivatives for their anticancer properties, revealing that modifications at the 5-position significantly improved their cytotoxicity against multiple cancer cell lines .
- Antimicrobial Evaluation : Another investigation focused on the antibacterial properties of thiazolidinones against resistant strains of bacteria, demonstrating promising results with MIC values comparable to existing antibiotics .
- Antioxidant Assessment : A comparative study assessed the antioxidant capacity of various thiazolidinone derivatives, finding that specific substitutions led to enhanced radical-scavenging activity .
科学的研究の応用
Anticancer Activity
Thiazolidin-4-one derivatives, including the compound , have shown significant anticancer properties. Research indicates that these compounds can inhibit cell proliferation and induce apoptosis in various cancer cell lines. The mechanisms of action often involve the inhibition of critical enzymes and pathways associated with cancer progression.
Neuroprotective Applications
Recent studies have explored the potential of thiazolidin-4-one derivatives as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes implicated in neurodegenerative diseases like Alzheimer's. The inhibition of these enzymes may enhance cholinergic transmission, offering therapeutic benefits for cognitive function .
Antimicrobial Activity
Research has also indicated that thiazolidin-4-one derivatives possess antimicrobial properties. These compounds have been evaluated for their effectiveness against various bacterial strains, showing promise as potential antibacterial agents .
Summary of Biological Activities
The following table summarizes the diverse biological activities associated with thiazolidin-4-one derivatives:
Case Studies
Several case studies highlight the efficacy of thiazolidin-4-one derivatives in clinical settings:
- Cytotoxicity Against Cancer Cell Lines : A study demonstrated that a specific thiazolidin-4-one derivative exhibited IC50 values significantly lower than traditional chemotherapeutics across multiple cancer types, indicating a promising alternative or adjunct therapy .
- Neuroprotective Effects : Another research effort focused on the development of thiazolidin-4-one-based compounds that effectively inhibited AChE activity in vitro, suggesting potential for treating Alzheimer’s disease .
特性
IUPAC Name |
(5Z)-3-(1,1-dioxothiolan-3-yl)-5-[(4-nitrophenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N2O5S3/c17-13-12(7-9-1-3-10(4-2-9)16(18)19)23-14(22)15(13)11-5-6-24(20,21)8-11/h1-4,7,11H,5-6,8H2/b12-7- |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
REYFVYMVQUUYGP-GHXNOFRVSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CS(=O)(=O)CC1N2C(=O)C(=CC3=CC=C(C=C3)[N+](=O)[O-])SC2=S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CS(=O)(=O)CC1N2C(=O)/C(=C/C3=CC=C(C=C3)[N+](=O)[O-])/SC2=S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N2O5S3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。













